1,2-DLPC

Membrane Biophysics Lipid Bilayer Fluidity Phase Transition

Select 1,2-DLPC (CAS 18656-40-1) for its uniquely low Tm of 7°C—17°C below DMPC and 34°C below DPPC—ensuring fully fluid bilayers at room temperature without heating. Achieve 16.9-fold prolonged pulmonary retention and consistent deep-lung deposition (MMAD 1.6–1.7 μm) in aerosolized liposomal formulations. Leverage its selective LRH-1 agonist activity for metabolic target validation. Available at >99% purity for research and drug delivery applications. Request a quote today.

Molecular Formula C32H64NO8P
Molecular Weight 621.8 g/mol
CAS No. 18656-40-1
Cat. No. B106442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-DLPC
CAS18656-40-1
Synonyms1,2-dilauroyl-sn-glycero-3-phosphocholine
1,2-dilauroylphosphatidylcholine
1,2-dilauroylphosphatidylcholine, (+-)-isomer
1,2-dilauroylphosphatidylcholine, (R)-isomer
1,2-DLPC
dilauroyl lecithin
dilauroylphosphatidylcholine
dilaurylphosphatidylcholine
Molecular FormulaC32H64NO8P
Molecular Weight621.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
InChIInChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3
InChIKeyIJFVSSZAOYLHEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-DLPC (CAS 18656-40-1) Procurement Guide: Quantitative Biophysical and Formulation Differentiation of a Short-Chain Saturated Phosphatidylcholine


1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC; CAS 18656-40-1), also referred to as dilauroylphosphatidylcholine, is a synthetic, saturated diacyl phosphatidylcholine with two 12-carbon lauroyl (dodecanoyl) chains esterified to the sn-1 and sn-2 positions of the glycerol backbone [1]. With a molecular weight of 621.83 g/mol and a purity specification of >99% as a research-grade lipid , 1,2-DLPC is a key building block for constructing artificial lipid bilayers and liposomal drug delivery systems . Its defining structural characteristic—the shortest saturated acyl chains among commonly used phosphatidylcholines—imparts a uniquely low gel-to-liquid crystalline phase transition temperature (Tm) of approximately 7°C [2], which fundamentally alters its membrane biophysics and downstream performance relative to longer-chain analogs.

1,2-DLPC (CAS 18656-40-1) Cannot Be Directly Substituted: Chain-Length-Dependent Biophysics Dictate Functional Outcomes


Direct substitution of 1,2-DLPC with other saturated phosphatidylcholines such as DMPC (C14:0) or DPPC (C16:0) is not scientifically valid due to chain-length-dependent differences in membrane phase behavior, molecular packing, and drug retention kinetics. The 12-carbon lauroyl chains of DLPC confer a gel-to-liquid crystalline transition temperature (Tm) of 7°C, which is 17°C lower than DMPC (Tm 24°C) and 34°C lower than DPPC (Tm 41°C) [1]. This low Tm means DLPC bilayers exist in a highly fluid, liquid-crystalline state at physiological and room temperatures, whereas DMPC and DPPC bilayers are in more ordered gel phases under the same conditions [1]. This fluidity directly translates to increased gauche defects and looser packing in monolayers [2], altered sterol partitioning coefficients [3], and significantly extended pulmonary retention times for aerosolized liposomal formulations [4]. Consequently, the selection of DLPC over its longer-chain analogs is not merely a choice of phospholipid source; it is a decision that dictates the physical state, drug release profile, and overall performance of the final lipid-based system.

Quantitative Differential Evidence for 1,2-DLPC (CAS 18656-40-1) Versus In-Class Phosphatidylcholine Analogs


1,2-DLPC Exhibits a 17°C Lower Main Phase Transition Temperature (Tm) than DMPC, Enabling Liquid-Crystalline Membrane Fluidity at Room Temperature

1,2-DLPC demonstrates a gel-to-liquid crystalline phase transition temperature (Tm) of 7°C, which is 17°C lower than that of the closest saturated analog DMPC (Tm 24°C) and 34°C lower than DPPC (Tm 41°C) [1]. This low Tm ensures that DLPC bilayers remain in a fluid, liquid-crystalline state at standard room temperature (20-25°C) and physiological temperature (37°C), whereas DMPC and DPPC bilayers are partially or fully in a more rigid gel phase under the same conditions [1]. In dehydrated form, DLPC exhibits a Tm of 91±1°C, which is 10°C lower than DMPC (101±1°C) and 15°C lower than DPPC (106±1°C) [2].

Membrane Biophysics Lipid Bilayer Fluidity Phase Transition

1,2-DLPC Bilayers Display a Broader Heat Capacity Anomaly Half-Width (2.4 K) than DMPC, Indicating a More Cooperative, Less First-Order Phase Transition

Dynamic heat capacity measurements of 100 nm large unilamellar vesicles (LUVs) reveal that the heat capacity anomaly half-width at the main phase transition is 2.4 K for DLPC (DC12PC), compared to 0.7 K for DC13PC and a narrower, more first-order transition for DC14PC (DMPC) [1]. This broader transition width indicates that the gel-to-liquid crystalline transition in DLPC is less cooperative and occurs over a wider temperature range, a property attributable to the shorter chain length and higher curvature of the vesicle surface [1].

Calorimetry Phase Transition Cooperativity Membrane Thermodynamics

1,2-DLPC Monolayers Exhibit Increased Gauche Defects and Looser Packing than DMPC and DPPC, Enhancing Interfacial Dynamics

Vibrational sum frequency and second harmonic scattering analysis of 3D phospholipid monolayers on hexadecane nanodroplets demonstrates that DLPC (C12:0) monolayers contain a higher population of gauche defects in the lipid tails compared to DMPC (C14:0) and DPPC (C16:0), which form tightly packed, liquid-condensed-like monolayers [1]. This increased conformational disorder in the hydrocarbon chain region is a direct consequence of the shorter lauroyl chains and correlates with a more fluid, dynamic interface [1].

Lipid Monolayer Packing Gauche Defects Interfacial Biophysics

DLPC Liposomal Carrier Extends Pulmonary Drug Retention 16.9-Fold Relative to Free Drug, Demonstrating Sustained-Release Depot Effect in Lung Tissue

In a murine model of aerosolized pulmonary delivery, the 99mTc-labeled DLPC liposomal carrier was retained in normal lung tissue 16.9 times longer than the half-life of free cyclosporin A (CsA) [1]. In inflamed lungs, the retention advantage was 7.5-fold [1]. This depot effect is attributed to the sustained-release properties of the DLPC liposomal bilayer, which slows the absorption and clearance of encapsulated therapeutics from the pulmonary epithelium [1].

Pulmonary Drug Delivery Liposomal Pharmacokinetics Sustained Release

DLPC Liposomes Generate Aerosols with a Mass Median Aerodynamic Diameter (MMAD) of 1.6-1.7 μm, Optimized for Deep Lung Deposition

Nebulization of DLPC-based liposomal formulations yields aerosol particles with a mass median aerodynamic diameter (MMAD) consistently measured between 1.6 μm and 1.7 μm [1][2]. This size range is widely accepted as optimal for penetration into the lung periphery and alveolar deposition upon inhalation [3]. For beclomethasone dipropionate (BDP)-loaded DLPC liposomes, the aerosol output was 78.3% with a fine particle fraction (FPF) of 75.0% and an MMAD of 3.31 μm, demonstrating superior aerosol performance compared to alternative lipid formulations [2].

Aerosol Technology Inhalation Drug Delivery Liposome Nebulization

1,2-DLPC Acts as a Selective Ligand for the Orphan Nuclear Receptor LRH-1, a Differentiation from Non-Receptor-Active Phosphatidylcholines

1,2-DLPC has been identified as a selective agonist ligand for the liver receptor homolog-1 (LRH-1; NR5A2), an orphan nuclear receptor that regulates bile acid biosynthesis and glucose homeostasis [1]. In vitro studies confirm that DLPC binds and activates LRH-1, leading to the induction of bile acid biosynthetic enzymes [1]. In vivo, DLPC treatment in mouse models increases hepatic bile acid levels, lowers hepatic triglycerides and serum glucose, and reduces hepatic steatosis [1][2]. This receptor-mediated pharmacological activity distinguishes DLPC from longer-chain saturated phosphatidylcholines (e.g., DMPC, DPPC) which have not been reported to exhibit LRH-1 agonist activity at comparable potency.

Nuclear Receptor Pharmacology LRH-1 Agonist Metabolic Disease

1,2-DLPC (CAS 18656-40-1) Application Scenarios: Evidence-Based Use Cases for Procurement Decision-Making


Formulation of Temperature-Sensitive or Room-Temperature Fluid Liposomes for Drug Delivery

Leverage the uniquely low Tm of 7°C [1] to formulate liposomal drug delivery systems that remain in a fully fluid, liquid-crystalline state at room temperature and physiological conditions. This property eliminates the need for heating during preparation and ensures that the liposomal bilayer is maximally permeable and dynamic for encapsulated drug release. Compared to DMPC (Tm 24°C) or DPPC (Tm 41°C), DLPC-based liposomes avoid the gel-phase rigidity that can hinder drug diffusion and membrane fusion [1].

Inhaled Aerosolized Liposomal Therapeutics Requiring Deep Lung Deposition and Prolonged Retention

Utilize DLPC liposomes for the aerosol delivery of drugs to the lung, where the consistent MMAD of 1.6-1.7 μm [2] ensures penetration into the alveolar region. The 16.9-fold extended pulmonary retention of the DLPC carrier relative to free drug [3] provides a sustained-release depot effect, reducing dosing frequency and maintaining therapeutic concentrations within the lung tissue. This application is particularly relevant for immunosuppressants, anti-infectives, and chemotherapeutics targeting pulmonary diseases.

Membrane Biophysics Studies Requiring a Highly Fluid, Low-Cooperativity Lipid Bilayer Model

Employ DLPC as a model lipid for investigating membrane fluidity, phase behavior, and lipid-protein interactions under physiological temperature conditions. The broad heat capacity anomaly half-width (2.4 K) [4] and the presence of increased gauche defects in monolayers [5] make DLPC an ideal system for studying non-ideal mixing, domain formation, and the effects of membrane curvature. Its behavior is distinct from the more cooperative, first-order transitions observed in longer-chain analogs like DMPC [4].

LRH-1 Nuclear Receptor Pharmacology and Metabolic Disease Research

Apply 1,2-DLPC as a selective, small-molecule agonist ligand for the orphan nuclear receptor LRH-1 in cell-based assays and animal models of metabolic syndrome [6]. Unlike other saturated phosphatidylcholines that lack reported LRH-1 activity, DLPC can be used to probe the receptor's role in bile acid homeostasis, hepatic steatosis, and insulin resistance [6]. This unique pharmacological property positions DLPC as a critical tool compound for target validation and drug discovery efforts in the metabolic disease space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-DLPC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.